An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Advanced Chemoproteomics
An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Advanced Chemoproteomics
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
PC Biotin-PEG3-alkyne is a sophisticated chemical probe designed for the selective enrichment and release of biomolecules in complex biological samples. This trifunctional reagent integrates three key chemical moieties: a photocleavable (PC) linker , a biotin (B1667282) handle for high-affinity purification, and a terminal alkyne group for covalent modification of target molecules via "click chemistry."
The alkyne group allows for the specific and efficient labeling of azide-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] The incorporated biotin moiety serves as a powerful affinity tag, enabling the capture and enrichment of labeled biomolecules using streptavidin- or neutravidin-coated resins.[3] Crucially, the photocleavable linker, typically a 2-nitrobenzyl group, permits the mild and specific release of the captured biomolecules upon exposure to near-UV light (around 365 nm), leaving the biotin tag behind on the resin.[4][5][6] This feature is particularly advantageous for downstream applications such as mass spectrometry, where the presence of a large biotin tag can interfere with analysis.
The PEG3 (triethylene glycol) spacer enhances the water solubility of the reagent and the resulting conjugates, minimizing non-specific binding and improving biocompatibility.[6]
This unique combination of features makes PC Biotin-PEG3-alkyne an invaluable tool for a range of applications, including:
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Chemoproteomics: Identifying the protein targets of small molecules or post-translational modifications.
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Drug Discovery: Elucidating drug-target engagement and off-target effects.
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Activity-Based Protein Profiling (ABPP): Characterizing the activity of entire enzyme families.
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Biomarker Discovery: Isolating and identifying disease-specific proteins from complex biological fluids or tissues.
Physicochemical Properties
A summary of the key quantitative data for PC Biotin-PEG3-alkyne is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [5] |
| Molecular Weight | 780.89 g/mol | [5] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid/liquid | |
| Storage Conditions | -20°C, protect from light | [6] |
| Photocleavage Wavelength | ~365 nm | [5][6] |
| Photocleavage Light Intensity | 1-5 mW/cm² | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the application of PC Biotin-PEG3-alkyne in a typical peptide-centric chemoproteomics workflow, adapted from established methodologies.
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified proteins in a cell lysate with PC Biotin-PEG3-alkyne.
Materials:
-
Cell lysate containing azide-modified proteins
-
PC Biotin-PEG3-alkyne
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
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Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
Thaw the cell lysate and adjust the protein concentration to 1-5 mg/mL with protein labeling buffer.
-
Add PC Biotin-PEG3-alkyne to the lysate to a final concentration of 100-200 µM.
-
Add THPTA solution to a final concentration of 2 mM. Vortex briefly to mix.
-
Add CuSO₄ solution to a final concentration of 0.2 mM. Vortex briefly to mix.
-
Initiate the click reaction by adding sodium ascorbate solution to a final concentration of 3 mM. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle rotation.
-
The protein sample is now biotinylated and ready for enrichment.
Enrichment of Biotinylated Peptides
This protocol details the enrichment of biotinylated peptides from the labeled protein sample following proteolytic digestion.
Materials:
-
Biotinylated protein sample from the previous step
-
Urea (B33335) (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer 2 (1% SDS, 1 M NaCl, 5 mM EDTA in 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer 3 (8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 4 (20% Acetonitrile in 100 mM Ammonium (B1175870) Bicarbonate)
Procedure:
-
Protein Denaturation and Digestion:
-
Add urea to the biotinylated protein sample to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
Peptide Capture:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Equilibrate the streptavidin-coated magnetic beads by washing three times with Wash Buffer 1.
-
Add the acidified peptide solution to the equilibrated beads and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
3 times with Wash Buffer 1
-
3 times with Wash Buffer 2
-
3 times with Wash Buffer 3
-
3 times with Wash Buffer 4
-
-
Photocleavage and Elution for Mass Spectrometry
This protocol describes the release of the captured peptides from the streptavidin beads for subsequent mass spectrometry analysis.
Materials:
-
Peptide-bound streptavidin beads from the previous step
-
Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
UV Lamp (365 nm)
-
C18 desalting spin tips
Procedure:
-
After the final wash, resuspend the beads in 50-100 µL of Photocleavage Buffer.
-
Transfer the bead slurry to a UV-transparent plate or tube.
-
Expose the bead slurry to 365 nm UV light with an intensity of 1-5 mW/cm² for 20-30 minutes at 4°C or on ice. The optimal irradiation time may need to be determined empirically.
-
Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted, tag-free peptides.
-
Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Visualized Workflows and Logical Relationships
General Chemoproteomics Workflow
The following diagram illustrates the overall experimental workflow for using PC Biotin-PEG3-alkyne in a peptide-centric chemoproteomics experiment.
Mechanism of Photocleavage
The diagram below outlines the chemical transformation during the photocleavage of the 2-nitrobenzyl linker.
References
- 1. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
